Combrestatin A4 metabolite M5
Description
Contextualizing Combretastatin A4 (CA-4) as a Parent Compound in Drug Discovery
Combretastatin A4 (CA-4) is a stilbenoid compound originally isolated from the bark of the South African bushwillow tree, Combretum caffrum. nih.govrsc.org It has garnered significant attention in the field of oncology due to its potent biological activities. As a microtubule-targeting agent, CA-4 inhibits the polymerization of tubulin by binding to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis. nih.govplos.org This mechanism makes it a powerful cytotoxic agent against various cancer cell lines. nih.gov
Furthermore, CA-4 is a leading example of a vascular disrupting agent (VDA), which selectively targets and destroys the established vasculature of tumors, leading to rapid central necrosis. nih.govplos.org Despite its promising preclinical activity, the clinical development of CA-4 has been hampered by its poor water solubility and the chemical instability of its active cis-stilbene (B147466) configuration, which can isomerize to the less active trans-form. nih.govmdpi.com To overcome these limitations, a water-soluble phosphate (B84403) prodrug, Combretastatin A4 Phosphate (CA4P), was synthesized. nih.gov This prodrug is rapidly converted in vivo to the active CA-4 by endogenous phosphatases, allowing for effective systemic administration. nih.gov
Significance of Phase I Metabolic Profiling in Combretastatin A4 Development
The metabolic fate of a drug candidate is a cornerstone of its preclinical and clinical development. Phase I metabolic profiling, which characterizes reactions such as oxidation, reduction, and hydrolysis, is essential for understanding a compound's pharmacokinetics, efficacy, and potential for drug-drug interactions. For Combretastatin A4, elucidating its metabolic pathways is crucial. The biotransformation of CA-4 can lead to metabolites with altered biological activity—they could be more active, less active, or possess different toxicological profiles compared to the parent compound.
Overview of Combretastatin A4 Metabolite M5 within the Metabolic Landscape
Within the array of metabolites produced during the Phase I biotransformation of Combretastatin A4, the metabolite designated as M5 is a product of O-demethylation. nih.gov Specifically, M5 is formed through the removal of a methyl group from the B-ring of the CA-4 structure. nih.govnih.gov This reaction is a common metabolic pathway for compounds containing methoxy (B1213986) groups.
Detailed Research Findings
Chemical Identity of Metabolite M5
The metabolite M5 has been structurally characterized through mass spectrometry and comparison with synthesized reference standards. nih.gov
| Property | Details |
| Metabolite Designation | M5 |
| Metabolic Reaction | O-demethylation of phenyl ring B |
| IUPAC Name | 4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol |
| Molecular Formula | C₁₇H₁₈O₅ |
| Resulting Moiety | Catechol |
Data sourced from PubChem CID 20813833 and Aprile et al. (2007). nih.govnih.gov
Phase I Metabolic Profile of Combretastatin A4
Studies using rat and human liver microsomes have identified several key metabolites of CA-4. The table below summarizes the main Phase I metabolites, placing M5 in its metabolic context.
| Metabolite | Formation Pathway | Ring of Modification | Resulting Structure |
| M1 / M2 | Aromatic Hydroxylation & Isomerization | Ring B | Hydroxylated CA-4 (E/Z isomers) |
| M3 | O-demethylation & Isomerization | Ring A | Demethylated CA-4 (E isomer) |
| M4 / M5 | O-demethylation | Ring B | Demethylated CA-4 (E/Z isomers) |
| M6 | Aromatic Hydroxylation | Ring B | Dihydroxylated CA-4 |
| M7 / M8 | Oxidation of M1/M2 | Ring B | para-Quinone of M1/M2 |
Table based on the findings of Aprile et al. in Drug Metabolism and Disposition (2007). nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
119307-36-7 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H18O5/c1-20-15-9-12(10-16(21-2)17(15)22-3)5-4-11-6-7-13(18)14(19)8-11/h4-10,18-19H,1-3H3/b5-4- |
InChI Key |
AUHJKSXBAYVKEG-PLNGDYQASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C2=CC(=C(C=C2)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Metabolic Formation and Structural Elucidation of Combretastatin A4 Metabolite M5
In Vitro Biotransformation of Combretastatin A4 (CA-4) in Hepatic Systems
The initial steps in the metabolism of CA-4 have been extensively studied using in vitro models of hepatic systems, primarily through the use of liver microsomes from different species. These subcellular fractions are rich in cytochrome P450 enzymes, which are responsible for the majority of phase I metabolic reactions.
Investigation in Rat Liver Microsomes
Incubation of Combretastatin A4 with rat liver microsomes revealed a complex pattern of biotransformation, leading to the formation of at least eight distinct metabolites, which were separated and analyzed using High-Performance Liquid Chromatography (HPLC) coupled with UV and electrospray ionization (ESI) mass spectrometry. nih.govresearchgate.net The formation of these metabolites was dependent on the presence of an NADPH-regenerating system, confirming the involvement of NADPH-dependent enzymes like cytochrome P450. researchgate.net Among the identified metabolites, M5 was consistently observed, arising from the O-demethylation of the parent compound. nih.govresearchgate.net The structural assignment of M5 was confirmed through comparison with a synthetically prepared reference standard. nih.gov
Investigation in Human Liver Microsomes
Similar to the findings in rat models, studies utilizing human liver microsomes also demonstrated the formation of a comparable metabolic profile for Combretastatin A4. nih.govresearchgate.net The HPLC analysis of incubations with human liver microsomes showed a pattern of metabolites, including M5, that was very similar to that observed with rat liver preparations. researchgate.net This indicates that the metabolic pathways for CA-4, particularly the O-demethylation leading to M5, are conserved across these species. nih.gov The identification of M5 in human liver microsome incubations underscores its relevance to the human metabolism of CA-4. nih.govresearchgate.net
Assessment of Cytosolic Fraction Metabolism
To ascertain the specific subcellular location of CA-4 metabolism, investigations were also carried out using the cytosolic fraction of liver cells. nih.govresearchgate.net In stark contrast to the results from microsomal incubations, no metabolic transformation of Combretastatin A4 was observed when it was incubated with the cytosolic fraction. nih.govresearchgate.net This finding conclusively demonstrates that the phase I metabolism of CA-4, including the formation of metabolite M5, is primarily mediated by the enzymatic machinery located in the microsomes, and not by cytosolic enzymes. nih.govresearchgate.net
O-Demethylation as a Primary Phase I Metabolic Pathway Leading to M5
The biotransformation of Combretastatin A4 is characterized by two major phase I metabolic pathways: O-demethylation and aromatic hydroxylation. nih.govresearchgate.net The formation of metabolite M5 is a direct result of the O-demethylation process. nih.gov
Regioselectivity of O-Demethylation on Phenyl Ring B
The O-demethylation of Combretastatin A4 exhibits a notable degree of regioselectivity. Metabolite M5, along with M4, arises specifically from the O-demethylation of a methoxy (B1213986) group on the B-phenyl ring of the CA-4 molecule. nih.govresearchgate.net This is in contrast to metabolite M3, which is formed by O-demethylation on the A-phenyl ring and is accompanied by a complete isomerization of the stilbenic double bond. nih.govresearchgate.net The structural elucidation of M5, confirmed by comparison with a synthetic standard, unequivocally points to the removal of a methoxy group from the B-ring. nih.gov
Structural Characterization and Confirmation of Combretastatin A4 Metabolite M5
The definitive identification of metabolite M5 has been achieved through a combination of advanced analytical techniques and synthetic chemistry, ensuring a high degree of confidence in its structure.
Application of Electrospray Ionization-Mass Spectrometry (ESI-MS)
Electrospray ionization-mass spectrometry (ESI-MS) is a cornerstone technique for the analysis of drug metabolites. In the study of Combretastatin A4 metabolism, ESI-MS, particularly when coupled with liquid chromatography (LC), has been instrumental in detecting and obtaining the mass information of various metabolites, including M5. researchgate.netnih.govresearchgate.net This technique allows for the determination of the molecular weight of the metabolites formed in in vitro systems, such as human and rat liver microsomes. researchgate.netnih.gov The positive ion mode of ESI-MS is often employed for this purpose. researchgate.netresearchgate.net
Utilization of ESI-Tandem Mass Spectrometry (ESI-MS/MS) for Structure Assignment
While ESI-MS provides the molecular weight, ESI-tandem mass spectrometry (ESI-MS/MS) is essential for elucidating the structure of the metabolite. researchgate.netnih.gov By selecting the molecular ion of the metabolite and subjecting it to fragmentation, a characteristic fragmentation pattern is generated. This pattern provides vital clues about the metabolite's structure. The assignment of the structure for M5 was based on such ESI-MS/MS experiments. researchgate.netnih.gov This powerful analytical method allows researchers to piece together the molecular puzzle and propose a definitive structure for the metabolite.
Validation through Comparison with Synthesized Reference Standards
To unequivocally confirm the structure proposed by mass spectrometry data, chemical synthesis of the suspected metabolite is performed. researchgate.netnih.gov The synthesized reference standard is then analyzed using the same chromatographic and spectrometric methods as the biological sample. The confirmation of metabolite M5's structure was achieved by comparing its chromatographic retention time and mass spectral data with that of a synthetically prepared reference compound. researchgate.netnih.gov This comparative analysis serves as the gold standard for metabolite identification, leaving no ambiguity about its structure.
Comparative Analysis with Other Identified Combretastatin A4 Phase I Metabolites
The metabolism of Combretastatin A4 is complex, yielding a variety of Phase I metabolites through different biotransformation pathways. Understanding M5 in the context of these other metabolites provides a broader picture of the drug's metabolic profile.
Metabolites Arising from Aromatic Hydroxylation (e.g., M1, M2)
A major Phase I metabolic pathway for Combretastatin A4 is aromatic hydroxylation, which primarily occurs on phenyl ring B, leading to the formation of metabolites M1 and M2. researchgate.netnih.gov This hydroxylation is regioselective for the C-6' position of the B-ring. researchgate.netnih.gov These hydroxylated metabolites can undergo further oxidation to form corresponding para-quinone species (M7 and M8). researchgate.netnih.gov Unlike M5, which results from the loss of a methyl group, M1 and M2 are formed by the addition of a hydroxyl group.
Metabolite Arising from O-Demethylation of Phenyl Ring A (e.g., M3)
Another significant O-demethylation pathway involves the phenyl ring A, resulting in the formation of metabolite M3. researchgate.netacs.orgresearchgate.netacs.org A key distinction between the formation of M3 and M5 is that the formation of M3 is accompanied by a complete isomerization of the stilbenic double bond from the Z to the E configuration. researchgate.netnih.gov In contrast, metabolites M4 and M5, which arise from O-demethylation of phenyl ring B, retain the Z configuration of the parent compound. researchgate.netresearchgate.net
Investigative Methodologies for Combretastatin A4 Metabolite Research
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to isolating individual metabolites from mixtures, allowing for their subsequent analysis.
High-Performance Liquid Chromatography (HPLC) is the foundational technique for separating Combretastatin A4 and its various metabolites prior to detection. nih.gov In these studies, HPLC systems are tasked with resolving a complex pattern of metabolic products, which can include isomers and compounds with minor structural modifications. nih.gov The separation is typically achieved using reverse-phase columns, where the stationary phase is nonpolar. researchgate.net
A gradient elution method is commonly employed, where the composition of the mobile phase is changed over the course of the analysis to effectively separate compounds with differing polarities. researchgate.net For instance, a mobile phase consisting of acetonitrile (B52724) and a formic acid solution in water is often used, with the proportion of acetonitrile gradually increasing to elute more nonpolar compounds. researchgate.net This precise control over the separation process is crucial for resolving metabolites like M5 from the parent drug and other metabolic byproducts. nih.gov
Table 1: Example HPLC Parameters for Combretastatin A4 Metabolite Analysis
| Parameter | Specification |
|---|---|
| Column | Agilent Eclipse Plus C18 (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: 0.4% Formic acid solution |
| Elution | Gradient |
| Flow Rate | 1.0 ml/min |
| Column Temperature | 30°C |
| Detection Wavelength | 295 nm |
Data derived from a study on Combretastatin A4 and its active metabolite. researchgate.net
To aid in the identification of metabolites, HPLC systems are frequently equipped with a Diode Array Detector (DAD) or a standard Ultraviolet (UV) detector. This setup, known as LC-DAD-UV analysis, allows for the monitoring of the column eluent by measuring UV absorbance. nih.govnih.gov As different compounds pass through the detector, they absorb light at specific wavelengths, generating a chromatogram.
This technique is particularly useful because it provides preliminary structural information based on the UV spectra of the eluting compounds. Molecules with similar chromophores (the part of a molecule responsible for its color) will have similar UV spectra. This allows researchers to group metabolites and distinguish them from the parent compound, Combretastatin A4. The simultaneous use of UV detection alongside mass spectrometry provides an orthogonal layer of data, strengthening the confidence in metabolite identification. nih.gov
Mass Spectrometric Detection and Analysis
Mass spectrometry (MS) is an indispensable tool in metabolite research, providing detailed information on the mass-to-charge ratio of ionized molecules, which allows for the determination of their elemental composition and structure.
In the comprehensive analysis of Combretastatin A4 metabolism, metabolites separated by HPLC are often detected using UV and Electrospray Ionization-Mass Spectrometry (ESI-MS) simultaneously. nih.gov As the compounds elute from the HPLC column, the flow is directed to both a UV detector and the ESI source of a mass spectrometer. researchgate.net
ESI is a soft ionization technique that converts molecules in the liquid phase into gas-phase ions with minimal fragmentation. This is ideal for metabolite analysis as it typically preserves the molecular ion, providing a clear indication of the metabolite's molecular weight. The combination of UV data with the mass data from ESI-MS offers a powerful approach; the UV chromatogram can indicate the presence of a metabolite, while the mass spectrometer provides its exact molecular weight, facilitating the identification of metabolic transformations such as the O-demethylation that forms metabolite M5. nih.gov
For definitive structural elucidation of metabolites, tandem mass spectrometry (MS/MS) is employed, often in positive ion mode. nih.gov In this technique, a specific ion of interest, such as the protonated molecular ion [M+H]⁺ of a potential metabolite, is selected in the first mass analyzer. This "precursor ion" is then fragmented by collision with an inert gas, and the resulting "product ions" are analyzed in a second mass analyzer. dshs-koeln.de
This fragmentation pattern is unique to the molecule's structure and provides a veritable fingerprint for identification. For Combretastatin A4 and its metabolites, which are readily protonated, positive ESI mode is highly effective. nih.gov By analyzing the fragmentation of the M5 metabolite and comparing it to the fragmentation of the parent drug, researchers can pinpoint the exact site of metabolic modification. For example, the loss of a methyl group (14 Da) from a specific fragment can confirm that O-demethylation occurred on a particular phenyl ring. nih.gov The assignment of metabolite structures is based on these ESI-tandem mass spectrometry experiments. nih.gov
Table 2: Example Precursor/Product Ion Transitions for Combretastatin Compounds in Positive ESI-MS/MS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Combretastatin A4 Phosphate (B84403) (CA4P) | 397 | 350 |
| Combretastatin A4 (CA4) | 317 | 286 |
| CA4 Glucuronide (CA4G) | 510 | 317 |
This table illustrates the specific mass transitions used to identify and quantify CA4 and related compounds in human plasma. nih.gov
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) represents a powerful platform for untargeted screening of drug metabolites. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Quadrupole-Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). dshs-koeln.demdpi.com
This high resolution allows for the determination of the precise elemental formula of a metabolite directly from its measured mass. mdpi.com In the investigation of Combretastatin A4 metabolism, LC-HRMS can be used to screen for all potential metabolic products in a biological sample without needing to know their structures in advance. nih.gov By comparing the elemental composition of detected metabolites to that of the parent drug, metabolic pathways can be proposed. For instance, the identification of a metabolite with the formula C₁₇H₁₈O₅, compared to Combretastatin A4's C₁₈H₂₀O₅, would strongly indicate the loss of a CH₂ group, consistent with the O-demethylation that forms metabolite M5. nih.gov
Complementary Analytical Strategies for Metabolite Generation and Identification
The investigation of drug metabolism is a multifaceted endeavor that often requires a combination of predictive and experimental techniques to gain a comprehensive understanding of the metabolic profile of a compound. For a molecule like Combretastatin A4, researchers have turned to a multi-tool analytical approach that leverages the strengths of various methods to generate and identify its phase I metabolites. researchgate.net This integrated strategy allows for a more complete picture of the biotransformation of Combretastatin A4, including the formation of metabolites like M5, which arises from the O-demethylation of the phenyl B ring.
Electrochemistry (EC) Coupled with HRMS
Electrochemistry (EC) coupled with high-resolution mass spectrometry (HRMS) has emerged as a powerful tool for mimicking the oxidative metabolism of drugs in a controlled, in vitro setting. researchgate.net This technique offers a rapid and efficient means of generating potential metabolites by subjecting the parent drug to electrochemical oxidation, which can simulate the enzymatic reactions that occur in the liver. The resulting electrochemically generated products are then directly introduced into a high-resolution mass spectrometer for accurate mass measurement and structural elucidation.
In the study of Combretastatin A4, EC-HRMS has been utilized to generate a profile of its oxidative metabolites. researchgate.net The direct coupling of the electrochemical cell to the mass spectrometer allows for the real-time detection and identification of transient or reactive metabolites that might be difficult to capture using traditional in vitro methods. This approach has been instrumental in identifying various hydroxylated and demethylated species of Combretastatin A4, providing valuable insights into its metabolic pathways.
| Parameter | Value |
| Electrochemical Cell | Commercially available thin-layer cell |
| Working Electrode | Boron-doped diamond |
| Counter Electrode | Palladium |
| Reference Electrode | Palladium |
| Mobile Phase | Acetonitrile/water with ammonium (B1175870) formate |
| Mass Spectrometer | High-resolution mass spectrometer (HRMS) |
Table 1: Illustrative Experimental Parameters for EC-HRMS Analysis of Combretastatin A4
In Silico Metabolism Prediction
In silico metabolism prediction utilizes computational models and algorithms to forecast the metabolic fate of a drug candidate based on its chemical structure. researchgate.net These predictive tools have become an indispensable part of modern drug discovery and development, offering a rapid and cost-effective way to anticipate potential metabolic "hotspots" on a molecule and to predict the structures of likely metabolites.
For Combretastatin A4, various in silico software platforms have been employed to predict its phase I metabolic transformations. researchgate.net These programs analyze the molecule's structure to identify sites that are most susceptible to enzymatic attack by metabolic enzymes, such as the cytochrome P450 family. The predictions generated by these tools can then guide subsequent experimental work, helping researchers to focus their efforts on detecting and identifying the most probable metabolites. In silico models have successfully predicted the formation of key metabolites of Combretastatin A4, including those resulting from O-demethylation, a crucial pathway in its metabolism.
| Prediction Software | Predicted Metabolic Reactions |
| Meteor Nexus | O-demethylation, Aromatic hydroxylation, Epoxidation |
| MetaSite | Aromatic hydroxylation, O-demethylation, N-dealkylation |
| StarDrop | O-demethylation, Hydroxylation, Glucuronidation (Phase II) |
Table 2: Examples of In Silico Software and Predicted Metabolic Reactions for Combretastatin A4
Solid Phase Microextraction (SPME) for Sample Preparation
Effective sample preparation is a critical step in the analysis of drug metabolites from biological matrices. Solid Phase Microextraction (SPME) is a solvent-free, non-depletive sample preparation technique that has been successfully applied to the extraction of Combretastatin A4 and its metabolites from in vitro incubation mixtures. researchgate.net SPME utilizes a coated fiber to selectively extract analytes from a sample, which can then be directly desorbed into an analytical instrument, such as a liquid chromatograph coupled to a mass spectrometer (LC-MS).
The use of SPME in Combretastatin A4 metabolism studies offers several advantages, including simplicity, reduced sample volume requirements, and the ability to perform time-course studies from the same sample. researchgate.net This technique has been shown to be effective in extracting a range of Combretastatin A4 metabolites from complex matrices like rat liver microsomes, facilitating their subsequent identification by HRMS. researchgate.net The choice of fiber coating and extraction conditions is crucial for the successful implementation of SPME and is tailored to the specific physicochemical properties of the analytes of interest.
| Parameter | Condition |
| SPME Fiber Coating | C18/PDMS (Polydimethylsiloxane) |
| Extraction Mode | Direct immersion |
| Extraction Time | 30 minutes |
| Desorption Solvent | Acetonitrile/water mixture |
| Desorption Time | 20 minutes |
Table 3: Typical SPME Parameters for the Extraction of Combretastatin A4 Metabolites
Theoretical and Computational Research on Combretastatin A4 Metabolism
Density Functional Theory (DFT) for Structural and Electronic Properties of Analogues
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Combretastatin A4, DFT is employed to calculate and compare the structural and electronic properties of the parent compound and its structural analogues. researchgate.net These studies are critical for designing new analogues with improved stability and activity.
Researchers use DFT to analyze various molecular properties that influence the biological activity and metabolic fate of CA4 analogues. Key parameters calculated include geometrical structure, molecular electrostatic potential (ESP), and global reactivity descriptors. researchgate.net The ESP, for instance, is crucial for understanding how a molecule will interact with biological receptors and enzymes. By mapping the electrostatic potential onto the electron density surface, scientists can identify regions that are rich or poor in electrons, predicting sites for electrophilic and nucleophilic attacks which are central to metabolic reactions.
One application of DFT is in the analysis of vibrational spectra (FT-IR and Raman) of CA4 analogues like Combretastatin-A2. elsevierpure.com Such analyses help confirm the molecule's geometry and investigate phenomena like intramolecular charge transfer (ICT) between functional groups. elsevierpure.com ICT is believed to be a significant contributor to the bioactivity of the molecule. elsevierpure.com By understanding these fundamental electronic properties, researchers can design analogues where metabolic weak spots are fortified without compromising the structural features necessary for anticancer activity.
Quantum Chemistry Calculations for Investigating Metabolic Pathway Instability
The clinical application of Combretastatin A4 is hampered by its poor aqueous solubility and the ease with which the biologically active cis-olefin double bond isomerizes to the less active trans-configuration. nih.gov Quantum chemistry calculations are instrumental in exploring the molecular basis of this instability. researchgate.netnih.gov
These computational methods allow for a detailed investigation of the molecule's potential energy surface, revealing the energy barriers associated with the cis-trans isomerization. By calculating the energy difference between the cis and trans isomers and the transition state connecting them, researchers can quantify the molecule's stability. nih.gov This information is vital for rationally designing structural modifications that increase the energy barrier for isomerization, thus enhancing the stability of the compound.
For example, studies on potent CA4-like tubulin inhibitors have utilized quantum chemistry calculations to understand their instability under natural light. nih.gov Aided by these calculations, researchers have successfully conducted structural optimizations. The stability of the newly designed compounds was then experimentally verified, confirming the predictive power of the computational models. nih.gov These optimized molecules not only showed significantly improved stability but, in some cases, also exhibited more potent inhibitory activity on tumor cell growth than the original compound. nih.gov This synergy between computational prediction and chemical synthesis provides a clear pathway for developing more robust and effective CA4-based anticancer agents. nih.gov
Table 2: Application of Quantum Chemistry in CA4 Analogue Optimization
| Computational Method | Objective | Outcome | Reference |
|---|---|---|---|
| Quantum Chemistry Calculations | Explore molecular basis of cis-trans isomerization instability. | Identification of energetic barriers and pathways for isomerization. | nih.gov |
| Structure-Based Design | Rational optimization of molecular structure to improve stability. | Design of novel analogues with higher energy barriers for isomerization. | nih.gov |
Future Research Trajectories for Combretastatin A4 Metabolite M5
Further Elucidation of Metabolite Biotransformation Mechanisms
The formation of metabolite M5 is a result of Phase I metabolism, a primary pathway for drug biotransformation in the body. nih.govyoutube.com In vitro studies using rat and human liver microsomes have identified M5 as a product of O-demethylation occurring on the B-ring of the parent Combretastatin A4 molecule. acs.org This type of reaction is typically catalyzed by the cytochrome P450 mono-oxygenase system found predominantly in the liver. youtube.commdpi.com
Future research should aim to precisely identify the specific cytochrome P450 (CYP) isoforms responsible for the O-demethylation that produces M5. Understanding which enzymes are involved is crucial for predicting potential drug-drug interactions and inter-individual variability in metabolism. Further studies could also investigate the kinetics of M5 formation and its subsequent metabolic fate, determining if it undergoes further Phase II conjugation reactions, such as glucuronidation or sulfation, which would facilitate its excretion. youtube.com Investigating the biotransformation of newer CA4 analogs is also pertinent, as studies have suggested that O-demethylation is a likely metabolic pathway for these derivatives as well. nih.gov
Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling
The identification and characterization of Combretastatin A4 metabolites, including M5, have been made possible through sophisticated analytical methods. nih.gov A multi-tool approach combining in vitro studies, in silico predictions, and advanced analytical chemistry has proven effective. nih.gov Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a cornerstone technique, enabling the detection and structural elucidation of metabolic products. nih.gov This platform is often used in conjunction with various sample preparation methods, such as protein precipitation and solid phase microextraction. nih.gov
Future efforts should focus on enhancing the sensitivity and resolution of these techniques to create more comprehensive metabolite profiles. The development of novel bioanalytical techniques is essential for rapidly assessing metabolic stability and identifying metabolites of new chemical entities derived from CA4. scilit.com Advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will continue to play an invaluable role in the structural characterization of metabolites. scilit.com Furthermore, refining high-performance liquid chromatography (HPLC) methods can allow for the simultaneous and sensitive quantification of the parent compound and its key metabolites in biological samples. researchgate.netmdpi.com The integration of electrochemistry directly coupled with HRMS offers a promising avenue for simulating metabolic reactions and identifying reactive intermediates. nih.gov
Focused Investigation into the Specific Biological Relevance of O-Demethylated Metabolites
Initial studies have noted that the O-demethylated metabolites M4 and M5 did not form ortho-quinones, distinguishing them from other metabolic products and suggesting a different reactivity profile. acs.org The primary research goal should be to determine if M5 retains the potent anti-tubulin activity of Combretastatin A4. This can be assessed through in vitro tubulin polymerization assays. mdpi.com Furthermore, its cytotoxic effects should be evaluated against a panel of human cancer cell lines to understand if it contributes to the anticancer activity of the parent compound. mdpi.comsemanticscholar.org It is conceivable that M5 may possess a modified activity profile, a different spectrum of cancer cell sensitivity, or even a novel biological function entirely, warranting a thorough pharmacological characterization.
Strategies to Modulate Metabolism for Improved Pharmacological Profiles of Parent Compound and Analogs
The metabolic pathway leading to M5 and other metabolites is a key consideration in the design of new Combretastatin A4-based drugs with improved pharmacological properties. A major challenge with CA4 is its poor water solubility, which has prompted the development of various strategies to enhance its clinical utility. nih.govmdpi.com
One successful strategy has been the creation of water-soluble prodrugs, such as Combretastatin A4 Phosphate (B84403) (CA-4P), which is rapidly metabolized in the body to release the active CA4. nih.govnih.gov This approach improves bioavailability and allows for intravenous administration.
Another key strategy involves the synthesis of novel analogs by modifying the core CA4 structure. mdpi.comnih.gov Researchers have designed and synthesized derivatives with altered substitution patterns on the aromatic rings to enhance properties like solubility and metabolic stability. mdpi.com By understanding how structural changes affect the sites of metabolism, medicinal chemists can design compounds that are less susceptible to rapid breakdown or that are converted into active, rather than inactive, metabolites. For example, creating derivatives with different moieties, such as sulfamate (B1201201) groups or azo-bridges, can lead to compounds with dual inhibitory functions or photoswitchable activity, respectively. rsc.orgrsc.org These advanced medicinal chemistry approaches aim to produce next-generation combretastatin-based agents with optimized pharmacokinetic profiles and enhanced therapeutic efficacy. nih.gov
Q & A
Basic Research Questions
Q. What methodologies are recommended for identifying and quantifying Combretastatin A4 metabolite M5 in biological samples?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) coupled with nonlinear retention time alignment tools like XCMS is widely used for metabolite profiling . Preprocessing steps include peak detection, noise reduction, and normalization to address technical variability (e.g., instrument drift). For quantification, stable isotope-labeled internal standards or reference-based normalization (e.g., using total ion current) are critical to ensure accuracy . Structural validation of M5 requires comparison with synthetic standards via tandem MS (MS/MS) fragmentation patterns and retention time matching .
Q. How can researchers ensure reproducibility in metabolite extraction protocols for Combretastatin A4 metabolite studies?
- Methodological Answer : Standardize extraction solvents (e.g., methanol-water mixtures) and homogenization methods to minimize metabolite degradation. Include detailed protocols for sample preparation, such as centrifugation speeds, temperature controls, and storage conditions, as outlined in metabolomics reporting guidelines . Replicate extractions and spike-in recovery experiments using known metabolite concentrations are essential to validate protocol robustness .
Advanced Research Questions
Q. What experimental design considerations are critical for distinguishing Combretastatin A4 metabolite M5’s pharmacological effects from its parent compound?
- Methodological Answer : Use compartmentalized pharmacokinetic models to track M5 formation and elimination in vivo. Employ isotopically labeled Combretastatin A4 to trace metabolite kinetics. In vitro assays (e.g., hepatic microsomal incubations) can isolate phase I/II metabolism pathways responsible for M5 generation. Cross-validate findings with knockout models (e.g., CYP450 inhibitors) to confirm enzymatic contributions .
Q. How can contradictions in M5’s reported bioactivity be resolved across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, dosing regimens). Replicate conflicting studies under controlled conditions, ensuring consistent metabolite purity (>95% by HPLC) and assay endpoints (e.g., tubulin polymerization vs. apoptosis markers). Use multi-omics integration (transcriptomics/proteomics) to contextualize M5’s mechanism of action .
Q. What strategies are effective for integrating M5 metabolomic data with transcriptomic or proteomic datasets in cancer research?
- Methodological Answer : Apply correlation networks or pathway enrichment tools (e.g., MetaboAnalyst, KEGG) to link metabolite levels with gene/protein expression. For example, co-expression of M5 with angiogenesis-related transcripts (e.g., VEGF) can highlight its vascular targeting role. Use dimensionality reduction (PCA or PLS-DA) to identify latent variables driving system-wide responses .
Q. How should researchers address missing or incomplete metabolite data in longitudinal studies of M5?
- Methodological Answer : Impute missing values using k-nearest neighbors (k-NN) or probabilistic PCA, validated against technical replicates. Normalize batch effects via ComBat or surrogate variable analysis. For longitudinal designs, mixed-effects models can account for intra-subject variability .
Data Interpretation & Validation
Q. What validation criteria are essential for confirming M5’s role as a biomarker in preclinical models?
- Methodological Answer : Establish dose-response relationships and specificity using orthogonal assays (e.g., immunohistochemistry for target engagement). Validate findings in ≥2 independent cohorts with blinded analysis. Compare M5’s predictive power against established biomarkers (e.g., CA4P efficacy in Phase I trials) using receiver operating characteristic (ROC) curves .
Q. How can researchers differentiate M5’s on-target effects from off-target metabolic interactions?
- Methodological Answer : Use genetic silencing (e.g., CRISPR/Cas9) or pharmacological inhibitors to disrupt M5’s putative targets. Global metabolomic profiling post-treatment can identify off-target perturbations. Competitive binding assays (e.g., SPR) quantify M5’s affinity for tubulin vs. unrelated proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
